![molecular formula C19H18FN3O2S2 B2573233 N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide CAS No. 896355-78-5](/img/structure/B2573233.png)
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide is a useful research compound. Its molecular formula is C19H18FN3O2S2 and its molecular weight is 403.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Studies have synthesized and evaluated various thieno[2,3-b]pyridine derivatives for their antimicrobial activities. For instance, Gad-Elkareem et al. (2011) conducted a study synthesizing thio-substituted ethyl nicotinate derivatives, which underwent cyclization to form corresponding thieno[2,3-b]pyridines, and assessed their in vitro antimicrobial activities. These compounds showed promising results against a range of microbial strains, indicating their potential as antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Anticancer Applications
Research into thieno[2,3-b]pyridine derivatives has also explored their potential in anticancer therapy. Mohareb et al. (2014) synthesized thiophene, thieno[2,3-b]pyridine, and thiazole derivatives, evaluating their anti-tumor activities against various human tumor cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). Some of these compounds exhibited higher inhibitory effects compared to doxorubicin, a known anticancer drug, highlighting their potential for cancer treatment (Mohareb, Abdallah, & Abdelaziz, 2014).
Molecular Docking and Computational Studies
Studies have also utilized molecular docking and computational chemistry methods to investigate the binding efficiencies and potential biological activities of thieno[2,3-c]pyridine derivatives. Flefel et al. (2018) prepared a series of novel pyridine and fused pyridine derivatives, including triazolopyridine and pyridotriazine derivatives, and subjected them to in silico molecular docking screenings towards various target proteins. The results revealed moderate to good binding energies, suggesting these compounds' potential in medicinal chemistry applications (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Mechanism of Action
Target of Action
The primary target of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)thio)propanamide, also known as F2537-1802, is the dengue virus . The compound is particularly effective against all four of the dengue serotypes .
Mode of Action
F2537-1802 acts by preventing the interaction between two viral proteins, NS3 and NS4B . This interaction is crucial for the virus to replicate. By inhibiting this interaction, F2537-1802 effectively stops the virus from replicating .
Biochemical Pathways
It is known that the compound’s mechanism of action disrupts the replication process of the dengue virus .
Pharmacokinetics
The pharmacokinetics of F2537-1802 are currently under investigation. The compound has been shown to be safe and well-tolerated in a Phase 1 first-in-human clinical study .
Result of Action
The result of F2537-1802’s action is a significant reduction in the replication of the dengue virus . This leads to a decrease in the severity of the disease and its symptoms.
Action Environment
The efficacy and stability of F2537-1802 can be influenced by various environmental factors.
properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S2/c1-12(24)23-8-6-15-16(10-21)19(27-17(15)11-23)22-18(25)7-9-26-14-4-2-13(20)3-5-14/h2-5H,6-9,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGSQRSILZJUOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CCSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.